Tetradecyl trichloroacetate
Description
Structure
3D Structure
Properties
CAS No. |
74339-52-9 |
|---|---|
Molecular Formula |
C16H29Cl3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
tetradecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C16H29Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15(20)16(17,18)19/h2-14H2,1H3 |
InChI Key |
CAUJGQDJKZXWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
**synthetic Methodologies and Precursor Chemistry of Tetradecyl Trichloroacetate**
Esterification Pathways for Trichloroacetic Acid with Long-Chain Alcohols
Esterification, the fundamental reaction forming an ester from a carboxylic acid and an alcohol, is the primary method for producing tetradecyl trichloroacetate (B1195264). This can be accomplished through direct reaction, transesterification, or by employing alternative strategies to drive the reaction to completion.
Direct esterification involves the reaction of trichloroacetic acid with tetradecanol (B45765), typically in the presence of an acid catalyst to increase the reaction rate. smolecule.com The reaction is an equilibrium process, and to achieve high yields, the removal of water, a byproduct, is crucial.
Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and other protic acids. smolecule.comgoogle.com Lewis acids, such as titanium tetrachloride, have also been shown to be effective coupling reagents for the formation of esters from carboxylic acids and alcohols under mild and neutral conditions. nih.gov The use of an entrainer, such as toluene (B28343) or benzene, which forms an azeotrope with water, facilitates the removal of water through distillation, thereby shifting the equilibrium towards the product. google.com
The optimization of direct esterification often involves adjusting the molar ratio of reactants, catalyst concentration, reaction temperature, and time. For the synthesis of long-chain esters, reaction temperatures are typically elevated to ensure the reactants are in a liquid state and to increase the reaction rate. ajgreenchem.com For instance, the esterification of palmitic acid with cetyl alcohol to form cetyl palmitate, a similar long-chain ester, was optimized at 90°C with a 20 wt.% SO3H-carbon catalyst, achieving a high yield within 6 hours. ajgreenchem.com
A general procedure for direct esterification involves charging the reactor with trichloroacetic acid, tetradecanol, a catalyst, and an azeotropic solvent. google.com The mixture is then heated to reflux, and the water of reaction is continuously removed. After the reaction is complete, the catalyst is neutralized, and the product is purified.
Table 1: Parameters for Direct Esterification of Long-Chain Alcohols
| Parameter | Condition | Rationale |
| Reactants | Trichloroacetic acid, Tetradecanol | Formation of tetradecyl trichloroacetate |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, Titanium tetrachloride | To increase the rate of reaction |
| Solvent | Toluene, Benzene | To form an azeotrope with water for its removal |
| Temperature | Elevated (e.g., 90°C) | To increase reaction rate and ensure liquidity of reactants. ajgreenchem.com |
| Reaction Time | Variable (e.g., 6-10 hours) | To allow the reaction to proceed to completion. ajgreenchem.com |
This table provides a generalized overview of typical conditions for direct esterification of long-chain alcohols. Specific conditions for this compound may vary.
Transesterification is an alternative method for synthesizing this compound. This process involves the reaction of a trichloroacetate ester (e.g., methyl trichloroacetate or ethyl trichloroacetate) with tetradecanol in the presence of a catalyst. smolecule.commasterorganicchemistry.com This equilibrium reaction can be driven to completion by using an excess of the alcohol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol). masterorganicchemistry.com
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed mechanism, an alkoxide, formed by the reaction of the alcohol with the base, acts as a nucleophile and attacks the carbonyl carbon of the ester. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
The transesterification of triglycerides with short-chain alcohols is a well-established industrial process for the production of biodiesel. nih.gov Similar principles can be applied to the synthesis of this compound. The reaction of glycerol (B35011) with ethyl acetate (B1210297), for example, can be used to produce acetins, where ethyl acetate serves as both a reactant and an entrainer to remove the ethanol (B145695) byproduct. biofueljournal.com
Alternative synthetic strategies for producing this compound often involve the use of more reactive derivatives of trichloroacetic acid, such as trichloroacetyl chloride. smolecule.com The reaction of an acyl chloride with an alcohol is generally faster and not an equilibrium process, leading to higher yields of the ester. researchgate.net This method typically involves reacting trichloroacetyl chloride with tetradecanol, often in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com
Another approach involves the chlorination of tetradecanol followed by treatment with acetic anhydride, although this is a less direct method. smolecule.com Additionally, atom transfer radical addition (ATRA) reactions have been utilized to functionalize double bonds in terpenes with trichloroacetic acid derivatives, suggesting a potential, though more complex, route for creating ester linkages. ffhdj.com
Advanced Purification and Isolation Techniques for Synthetic Products and Intermediates
Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for long-chain esters include vacuum distillation, crystallization, and chromatography. nist.gov
Solution recrystallization from a suitable solvent, such as acetone (B3395972) or benzene, is an effective method for purifying long-chain esters. nist.gov The choice of solvent and crystallization temperature is critical to achieve high purity. For example, methyl stearate (B1226849) was effectively purified by recrystallization from acetone at 273 K. nist.gov For some long-chain esters, a multi-step purification process involving washing with an acidic or alkaline aqueous solution followed by crystallization or distillation may be necessary. conicet.gov.argoogle.com
High-speed counter-current chromatography (HSCCC) has also been successfully employed for the purification of long-chain fatty acid esters. nih.gov This technique utilizes a two-phase solvent system to partition and separate the components of a mixture.
For the isolation of acyl-coenzyme A esters, which share structural similarities with this compound in terms of their long alkyl chains, a two-step procedure involving tissue extraction with an organic solvent mixture followed by solid-phase extraction has been developed. nih.gov
Table 2: Purification Techniques for Long-Chain Esters
| Technique | Description | Application Example |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Purification of pentane-diol-2,4-bis(trichloroacetate). google.com |
| Solution Recrystallization | Purification based on differences in solubility in a given solvent at different temperatures. | Purification of methyl stearate from acetone. nist.gov |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Purification of terpene derivatives. ffhdj.com |
| High-Speed Counter-Current Chromatography | Liquid-liquid partition chromatography without a solid support matrix. | Purification of epigallocatechin-3-O-gallate-4'-hexadecanate. nih.gov |
| Solid-Phase Extraction | Separation based on partitioning between a solid phase and a liquid phase. | Purification of acyl-coenzyme A esters. nih.gov |
This table summarizes common purification techniques applicable to long-chain esters like this compound.
Derivatization Potential and Targeted Structural Modifications of the Tetradecyl Moiety
The tetradecyl chain of this compound offers potential sites for further chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.
While the ester group is the primary reactive site, the long alkyl chain can also be functionalized, although this is generally more challenging. One approach involves the introduction of unsaturation (double or triple bonds) into the tetradecyl chain, which can then serve as a handle for further reactions such as epoxidation, dihydroxylation, or ozonolysis. uantwerpen.be
Hydroboration-isomerization is a technique that can be used to shift a double bond along a long alkyl chain to a terminal position, which can then be functionalized. uantwerpen.be This method has been investigated for the functionalization of long-chain olefins and fatty acid derivatives. uantwerpen.be
Another strategy involves the use of transition metal catalysts to achieve C-H bond activation at specific positions along the alkyl chain, although this is a highly advanced and often complex method. Nickel-catalyzed cross-coupling reactions have been developed to replace an ester moiety with a functionalized alkyl chain, demonstrating the potential for targeted modifications of ester-containing molecules. scispace.com
The derivatization of long-chain alcohols prior to esterification is also a viable strategy. For example, the hydroxyl group of 1,2-di-O-tetradecyl-rac-glycerol allows for further derivatization before or after esterification. broadpharm.com
Modifications of the Trichloroacetate Group for Tailored Reactivity
The reactivity of the trichloroacetate moiety in compounds such as this compound is primarily dictated by the powerful inductive electron-withdrawing effect of the three chlorine atoms attached to the alpha-carbon. These atoms significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. acs.orgscbt.com This inherent reactivity can be precisely tailored for specific synthetic applications by modifying the substituents on the alpha-carbon, thereby altering the electronic properties of the acyl group.
The fundamental strategy for modifying the reactivity of the trichloroacetate group involves substituting one or more chlorine atoms with other functional groups. This alters the inductive effect, which in turn modulates the stability of the potential carboxylate leaving group and the electrophilicity of the ester. The acidity of the parent carboxylic acid, as indicated by its pKa value, serves as a reliable proxy for the reactivity of its corresponding esters. A lower pKa signifies a stronger acid and a more stable conjugate base, which corresponds to a better leaving group and, consequently, a more reactive ester. researchcommons.org
Systematic replacement of chlorine atoms with hydrogen progressively decreases the acidity of the parent acid and the reactivity of the resulting ester. For example, dichloroacetic acid is a weaker acid than trichloroacetic acid, and monochloroacetic acid is weaker still. libretexts.orgjove.com This trend directly translates to the reactivity of their respective tetradecyl esters; tetradecyl dichloroacetate (B87207) would be less reactive than this compound, offering a milder acylating agent for more sensitive substrates.
Conversely, substituting chlorine with a more electronegative atom, such as fluorine, would be expected to enhance the reactivity. Trifluoroacetic acid is a stronger acid than trichloroacetic acid, suggesting that a corresponding trifluoroacetate (B77799) ester would be an even more potent acylating agent. researchcommons.org These modifications allow for the fine-tuning of the ester's electrophilicity to match the requirements of a specific chemical transformation, preventing unwanted side reactions or decomposition of sensitive functional groups.
The table below presents the pKa values for a series of halogenated acetic acids, illustrating the quantitative impact of alpha-carbon substitution on acidity, which correlates directly with the reactivity of the corresponding esters.
| Parent Acid Name | Structure | pKa | Expected Relative Reactivity of Ester |
| Trifluoroacetic Acid | CF₃COOH | 0.23 researchcommons.org | Very High |
| Trichloroacetic Acid | CCl₃COOH | 0.65 researchcommons.org | High |
| Tribromoacetic Acid | CBr₃COOH | 0.66 researchcommons.org | High |
| Dichloroacetic Acid | CHCl₂COOH | 1.29 researchcommons.org | Moderate |
| Bromoacetic Acid | CH₂BrCOOH | 2.86 researchcommons.org | Lower |
| Chloroacetic Acid | CH₂ClCOOH | 2.86 researchcommons.org | Lower |
| Acetic Acid | CH₃COOH | 4.76 researchcommons.org | Low |
Beyond simple halogen substitution, the trichloroacetyl group can be converted into other reactive moieties to achieve different synthetic outcomes. For instance, trichloroacetonitrile (B146778) can be used to generate O-alkyl trichloroacetimidates. acs.org These trichloroacetimidate (B1259523) derivatives, while not esters, serve as powerful electrophiles for the introduction of the alkyl group under specific, often mild, acidic conditions. researchgate.netresearchgate.net This represents a different paradigm of tailored reactivity, where the core trichloroacetyl structure is leveraged to create a different class of reagent for applications like glycosylation or etherification reactions, which are often incompatible with more aggressive acylating agents. acs.orgresearchgate.net
**reaction Chemistry and Mechanistic Investigations of Tetradecyl Trichloroacetate**
Hydrolytic Stability and Detailed Degradation Pathways
The hydrolysis of tetradecyl trichloroacetate (B1195264) involves the cleavage of the ester bond to yield tetradecanol (B45765) and trichloroacetic acid or its corresponding salt. The rate and mechanism of this process are highly dependent on the pH of the medium and the presence of catalysts.
The acid-catalyzed hydrolysis of esters, including tetradecyl trichloroacetate, typically proceeds through the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This process is essentially the reverse of Fischer esterification. chemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of tetradecanol regenerate the acid catalyst and yield trichloroacetic acid. chemistrysteps.com The entire process is a series of equilibrium steps. chemistrysteps.com
The presence of the three chlorine atoms on the alpha-carbon significantly influences the reaction kinetics. The strong electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon, but kinetic studies on various chloro-substituted alkyl acetates show complex structural and solvent effects. For trichloroacetate esters, the mechanism can shift towards an A–BAC3 pathway, which involves a termolecular transition state with a water molecule assisting in the proton transfer. researchgate.net
| Ester | Catalyst | Temperature (°C) | Rate Constant (k) |
|---|---|---|---|
| Methyl Dichloroacetate (B87207) | HCl | 25 | 5.8 x 10-5 s-1 |
| Ethyl Dichloroacetate | HCl | 25 | 2.1 x 10-5 s-1 |
| Methyl Trichloroacetate | HCl | 25 | 1.2 x 10-4 s-1 |
| Ethyl Trichloroacetate | HCl | 25 | 4.0 x 10-5 s-1 |
Note: The data presented is for illustrative purposes based on general findings for chloro-substituted acetates to demonstrate relative reactivity and is not specific to this compound.
Base-catalyzed hydrolysis, or saponification, is a highly effective method for cleaving the ester bond. libretexts.org For this compound, this reaction involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the tetradecoxide ion (RO⁻) as the leaving group to form trichloroacetic acid. masterorganicchemistry.com The liberated tetradecoxide is a strong base and immediately deprotonates the trichloroacetic acid in a rapid, irreversible acid-base reaction. chemistrysteps.com This final step produces tetradecanol and the trichloroacetate salt, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com This common mechanism is known as the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. ucoz.com
The products of the complete base-catalyzed hydrolysis of this compound are tetradecanol and a salt of trichloroacetic acid (e.g., sodium trichloroacetate if sodium hydroxide is used). The kinetics of this second-order reaction are influenced by the concentration of both the ester and the base. The long tetradecyl chain may introduce steric hindrance and solubility constraints, potentially affecting the reaction rate compared to smaller alkyl esters. researchgate.net
| Ester Type | Conditions | General Observation | Expected Products for this compound |
|---|---|---|---|
| Long-Chain Aliphatic Ester | Aqueous NaOH, Heat | Reaction proceeds to completion (irreversible). | Tetradecanol |
| Haloacetate Ester | Aqueous NaOH, Heat | Electron-withdrawing groups accelerate nucleophilic attack. | Sodium Trichloroacetate |
Enzymatic hydrolysis of esters is catalyzed by a class of enzymes known as hydrolases, which includes lipases and esterases. acsgcipr.org These biocatalysts operate under mild conditions, typically near neutral pH and ambient temperature. acsgcipr.org The general mechanism for most hydrolases involves the formation of an acyl-enzyme intermediate. An active site residue, commonly serine, performs a nucleophilic attack on the ester's carbonyl carbon, leading to the release of the alcohol component (tetradecanol) and the formation of a covalent acyl-enzyme complex. acsgcipr.orgnih.gov This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (trichloroacetic acid). nih.gov
Enzymes exhibit high substrate specificity and enantioselectivity. acsgcipr.org While specific studies on the enzymatic hydrolysis of this compound are scarce, lipases are known to act on a wide variety of esters, including those with long alkyl chains. researchgate.net The efficiency of the hydrolysis would depend on the ability of the this compound molecule to fit into the active site of the specific enzyme used. acsgcipr.org
Nucleophilic Substitution Reactions Involving the Ester Linkage
The primary site for nucleophilic substitution in this compound is the electrophilic carbonyl carbon of the ester group. As detailed in the hydrolysis sections (3.1.1 and 3.1.2), this reactivity follows the nucleophilic acyl substitution pathway. Various nucleophiles, besides hydroxide or water, can attack this position, leading to the substitution of the tetradecyloxy group (-OC₁₄H₂₉). For example, reaction with ammonia (B1221849) would lead to aminolysis, producing trichloroacetamide (B1219227) and tetradecanol. This reactivity is a cornerstone of ester chemistry.
Radical Reactions and Their Fundamental Role in Controlled Polymerization Initiation
The trichloroacetate group makes this compound a potential initiator for controlled radical polymerization (CRP), particularly Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comethernet.edu.et In ATRP, the carbon-chlorine bond in the trichloroacetate moiety can be reversibly and homolytically cleaved. ethernet.edu.et This process is typically mediated by a transition metal complex catalyst (e.g., a copper(I) complex) which abstracts a chlorine atom. ethernet.edu.et
This abstraction generates a radical on the carbon alpha to the ester group and oxidizes the metal catalyst (e.g., Cu(I) to Cu(II)). This newly formed radical can then initiate the polymerization of vinyl monomers, such as styrenes or acrylates. youtube.comyoutube.com The key feature of ATRP is the reversible deactivation, where the oxidized metal complex can donate the chlorine atom back to the propagating polymer chain radical, reforming a dormant species. ethernet.edu.et This equilibrium between active (radical) and dormant (alkyl halide) species allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com
Thermal Decomposition Profiles and Characterization of Degradation Products
The thermal stability of this compound is primarily dictated by the trichloroacetate group. Studies on trichloroacetic acid (TCAA) and its salts show that the dominant thermal degradation pathway is decarboxylation. researchgate.netresearchgate.net When heated, the trichloroacetate moiety readily loses carbon dioxide to form the trichloromethyl anion (CCl₃⁻), which is subsequently protonated by any available source to yield chloroform (B151607) (CHCl₃). researchgate.net
Therefore, it is expected that the thermal decomposition of this compound would proceed via a similar pathway, likely yielding tetradecyl chloroformate as an intermediate which would further decompose, or directly producing chloroform, carbon dioxide, and products derived from the tetradecyl group, such as tetradecene. At higher temperatures, the chloroform produced can undergo further decomposition to products like phosgene (B1210022) and hydrogen chloride, especially in the presence of air. researchgate.net The thermal stability of haloacetic acids varies significantly with the degree and type of halogen substitution. researchgate.net
| Compound | Degradation Pathway | Half-Life (t1/2) |
|---|---|---|
| Trichloroacetic Acid (TCAA) | Decarboxylation | 46 years |
| Tribromoacetic Acid (TBAA) | Decarboxylation | 103 days |
| Dichloroacetic Acid (DCAA) | Hydrolysis | 68 years |
| Monochloroacetic Acid (MCAA) | Hydrolysis | 15 years |
Note: This table shows data for the parent acids to provide context for the relative stability of the trichloroacetate functional group.
Photochemical Transformations and Underlying Reaction Mechanisms
The study of the photochemical behavior of this compound is essential for understanding its environmental fate and potential applications in photochemically initiated processes. When subjected to ultraviolet (UV) radiation, this compound is expected to undergo a series of transformations driven by the absorption of light energy. The primary photochemical processes involve the cleavage of the weakest chemical bonds within the molecule, leading to the formation of highly reactive radical intermediates. The subsequent reactions of these intermediates determine the final product distribution.
The principal photochemical transformations of this compound are anticipated to be centered around the trichloroacetate functional group, which contains chromophores that absorb UV light. The primary photochemical event is likely the homolytic cleavage of a carbon-chlorine (C-Cl) bond or a carbon-oxygen (C-O) bond within the ester moiety.
Primary Photochemical Processes:
Upon absorption of a photon, an electronically excited state of this compound is formed. This excited molecule can then dissipate its excess energy through several pathways, including bond dissociation. The most probable primary photochemical processes are:
Homolytic Cleavage of the C-Cl Bond: The carbon-chlorine bonds in the trichloromethyl group are susceptible to homolytic cleavage upon UV irradiation. This process would result in the formation of a dichloro(tetradecyloxycarbonyl)methyl radical and a chlorine radical.
Reaction: CCl₃CO₂C₁₄H₂₉ + hν → •CCl₂CO₂C₁₄H₂₉ + •Cl
Homolytic Cleavage of the Acyl-Oxygen Bond (Norrish Type I Reaction): Similar to other esters, this compound can undergo a Norrish Type I cleavage at the acyl-oxygen bond. This would yield a trichloromethyl radical and a tetradecyloxycarbonyl radical.
Reaction: CCl₃CO₂C₁₄H₂₉ + hν → •CCl₃ + •CO₂C₁₄H₂₉
Homolytic Cleavage of the Alkyl-Oxygen Bond: Cleavage of the bond between the oxygen atom and the tetradecyl group is another possibility. This would produce a trichloroacetate radical and a tetradecyl radical.
Reaction: CCl₃CO₂C₁₄H₂₉ + hν → CCl₃CO₂• + •C₁₄H₂₉
Secondary Reactions and Final Products:
The highly reactive radical species generated in the primary photochemical processes will subsequently undergo a variety of secondary reactions. These reactions are influenced by the solvent environment and the presence of other molecules. Potential secondary reactions include:
Hydrogen Abstraction: The chlorine radical and other carbon-centered radicals are potent hydrogen abstractors. They can abstract hydrogen atoms from the tetradecyl chain of another molecule of the ester, from the solvent, or from other organic molecules present. This leads to the formation of hydrogen chloride (HCl) and new carbon-centered radicals on the tetradecyl chain.
Decarboxylation: The tetradecyloxycarbonyl radical (•CO₂C₁₄H₂₉) is expected to be unstable and readily undergo decarboxylation to form a tetradecyl radical and carbon dioxide.
Radical Recombination: The various radical species can recombine to form a variety of new products. For example, two tetradecyl radicals could combine to form octacosane. A tetradecyl radical and a chlorine radical could form 1-chlorotetradecane.
Disproportionation: Radical species can also undergo disproportionation reactions, where a hydrogen atom is transferred from one radical to another, resulting in the formation of an alkane and an alkene.
Due to the lack of specific experimental studies on the photochemical transformations of this compound, a definitive product distribution and the relative importance of these pathways cannot be precisely detailed. However, based on the known photochemistry of similar chlorinated and ester compounds, a complex mixture of products is expected.
Data on Photochemical Transformations
As of the latest available research, specific quantitative data, such as quantum yields and detailed product analyses for the photochemical transformation of this compound, have not been published in the scientific literature. Therefore, the following table presents a conceptual summary of the expected primary photochemical reactions and the types of products that are likely to be formed, based on established photochemical principles.
| Photochemical Process | Initial Reactant | Primary Radical Intermediates | Potential Final Product Classes |
| C-Cl Bond Homolysis | This compound | Dichloro(tetradecyloxycarbonyl)methyl radical, Chlorine radical | Chlorinated alkanes, Dichloroacetic acid derivatives, Hydrogen chloride |
| Acyl-Oxygen Bond Homolysis (Norrish Type I) | This compound | Trichloromethyl radical, Tetradecyloxycarbonyl radical | Chloroform, Tetradecyl radical (after decarboxylation), Carbon dioxide, Alkanes (from radical recombination) |
| Alkyl-Oxygen Bond Homolysis | This compound | Trichloroacetate radical, Tetradecyl radical | Trichloroacetic acid, Tetradecane, Tetradecene, Octacosane |
Mechanistic Investigations
The detailed investigation of the reaction mechanisms would involve advanced analytical techniques such as:
Laser Flash Photolysis: To detect and characterize the transient radical intermediates formed immediately after light absorption.
Electron Spin Resonance (ESR) Spectroscopy: To identify and study the structure of the radical species involved.
**advanced Analytical Methodologies for Characterization and Quantification of Tetradecyl Trichloroacetate**
Chromatographic Techniques for High-Resolution Separation and Purity Assessment
Chromatography is an indispensable tool for separating tetradecyl trichloroacetate (B1195264) from complex matrices, reaction byproducts, or impurities. The selection of a specific chromatographic technique is contingent on the volatility and polarity of the compound and the nature of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is a premier method for the analysis of volatile and thermally stable compounds like tetradecyl trichloroacetate. chromatographyonline.comcdc.gov In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. researchgate.netnih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint. nih.govnist.gov
The electron ionization (EI) mass spectrum of this compound provides valuable structural information, although the molecular ion may be of low abundance. nih.gov Key fragmentation patterns can confirm the presence of the long alkyl chain and the trichloroacetate moiety. The retention time in the gas chromatogram is a characteristic property used for identification, while the peak area allows for quantification. researchgate.net For complex samples, derivatization may be employed to increase volatility and improve chromatographic peak shape, although this is often unnecessary for esters of this nature. thermofisher.comcdc.gov
Experimental data from the NIST Mass Spectrometry Data Center provides specific retention indices for this compound, which are crucial for its identification on different types of GC columns. nih.gov
Table 1: GC Retention Indices and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (Standard Non-Polar Column) | 2174, 2163.5, 2171 | nih.gov |
| Kovats Retention Index (Semi-Standard Non-Polar Column) | 2196.3 | nih.gov |
| Kovats Retention Index (Standard Polar Column) | 2580 | nih.gov |
| Major Mass Spectrum Peaks (m/z) | 43, 57, 55 | nih.gov |
This interactive table summarizes key GC-MS parameters for the identification of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may lack the volatility or thermal stability required for GC analysis. scribd.com For this compound, a long-chain ester, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comaocs.org In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comresearchgate.net Separation is achieved based on the compound's hydrophobicity; more non-polar compounds like this compound interact more strongly with the stationary phase, leading to longer retention times. aocs.org
Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the ester provides some UV absorbance. researchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). chromatographyonline.comsielc.comnih.gov Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that can generate intact molecular ions, aiding in molecular weight determination. nih.gov
While specific HPLC methods for this compound are not extensively published, methods for other long-chain fatty acid esters and trichloroacetic acid serve as a strong basis for method development. gerli.comcerealsgrains.orguzh.ch
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. It is primarily used for the analysis of large molecules and polymers. The stationary phase consists of porous particles with a carefully controlled pore size distribution. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.
Given that this compound is a small molecule with a defined molecular weight of approximately 359.8 g/mol , SEC is not a suitable technique for its direct analysis, separation from other small molecules, or purity assessment. nih.gov The utility of SEC would be relevant only if this compound were incorporated into or associated with a polymeric system, in which case SEC could be used to analyze the molecular weight distribution of the polymer itself, but not to characterize the small molecule ester.
Sophisticated Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation. These techniques are essential for confirming the connectivity of atoms and identifying functional groups. mmu.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. omicsonline.org Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the long tetradecyl chain and the ester group. nih.gov The terminal methyl group (CH₃) of the alkyl chain would appear as a triplet at approximately 0.88 ppm. aocs.org The numerous methylene (B1212753) groups (CH₂) of the chain would produce a large, overlapping multiplet signal around 1.2-1.4 ppm. aocs.org The methylene group adjacent to the ester oxygen (–O–CH₂–) is deshielded and would appear as a triplet further downfield, typically in the range of 3.7-4.1 ppm. orgchemboulder.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The carbonyl carbon (C=O) of the ester group would be highly deshielded, appearing in the 170-180 ppm region. The carbon of the trichloromethyl group (–CCl₃) would also have a characteristic chemical shift. The carbons of the tetradecyl chain would show a series of signals in the aliphatic region of the spectrum. aocs.org Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the complete structure. x-mol.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Technique | Predicted Chemical Shift (ppm) |
|---|---|---|
| CH₃ –(CH₂)₁₂– | ¹H NMR | ~0.88 (triplet) |
| CH₃–(C H₂)₁₂– | ¹H NMR | ~1.2-1.4 (multiplet) |
| –O–C H₂–CH₂– | ¹H NMR | ~1.65 (multiplet) |
| –O–C H₂– | ¹H NMR | ~3.7-4.1 (triplet) |
| C =O | ¹³C NMR | ~170-180 |
| –O–C H₂– | ¹³C NMR | ~60-70 |
| Alkyl Chain Carbons | ¹³C NMR | ~14-35 |
This interactive table presents the expected NMR chemical shifts for the primary functional components of this compound.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orgjournalwjbphs.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. openstax.org For this compound, the most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretch of the ester group, which is expected to appear in the range of 1737-1750 cm⁻¹. orgchemboulder.com
Other characteristic absorptions include the C–H stretching vibrations of the aliphatic tetradecyl chain, which typically appear just below 3000 cm⁻¹. ieeesem.com The C–O stretching vibrations of the ester linkage will produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. orgchemboulder.comieeesem.com The vibrations associated with the C–Cl bonds of the trichloroacetate group would also be expected, typically appearing at lower wavenumbers. nist.gov IR spectroscopy is also highly effective for monitoring the progress of the esterification reaction by observing the appearance of the characteristic ester C=O band and the disappearance of the reactant's O–H band (from the alcohol). ucdavis.edu
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ester Carbonyl | 1737 - 1750 | Strong |
| C–H Stretch | Aliphatic (sp³) | 2850 - 2960 | Strong |
| C–O Stretch | Ester | 1000 - 1300 | Strong |
This interactive table outlines the key IR absorption bands used to identify the functional groups within this compound.
Mass Spectrometry (MS) for Fragmentation Pathway Investigation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, electron ionization mass spectrometry (EI-MS) provides valuable insights into its fragmentation pathways, which are crucial for its unambiguous identification.
When a this compound molecule is subjected to electron ionization, it forms a molecular ion (M+), which can then undergo various fragmentation processes. The fragmentation pattern is characteristic of the molecule's structure. For esters, a common fragmentation pathway involves the formation of acylium ions.
The primary fragmentation pathways for this compound under EI conditions are proposed as follows:
Alpha Cleavage: Cleavage of the C-O bond between the acyl group and the tetradecyl group, leading to the formation of a trichloroacetylium ion.
McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway for long-chain esters.
Cleavage of the Alkyl Chain: Fragmentation can occur along the C14 alkyl chain, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).
Loss of Chlorine: The presence of three chlorine atoms allows for the potential loss of Cl radicals or HCl from fragment ions.
The NIST WebBook provides mass spectral data for this compound, confirming its fragmentation behavior. nist.gov The interpretation of these fragments allows for the reconstruction of the molecule's structure. Tandem mass spectrometry (MS-MS) can further elucidate these pathways by selecting a specific fragment ion and inducing further fragmentation to gain more detailed structural information. ajrconline.orgnih.gov
Table 1: Predicted Mass Fragments of this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 358/360/362 | [C₁₆H₂₉Cl₃O₂]⁺ | Molecular Ion (Isotopic pattern due to Cl) |
| 196 | [C₁₄H₂₉]⁺ | Tetradecyl carbocation |
| 161/163/165 | [C₂Cl₃O]⁺ | Trichloroacetylium ion |
| 117/119 | [CCl₃]⁺ | Trichloromethyl cation |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore (light-absorbing part of the molecule) is the carbonyl group (C=O) within the ester functionality.
The electronic transitions observed in the UV-Vis spectrum of esters typically include:
n → π* Transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. This is a lower energy transition and occurs at a longer wavelength, typically around 207 nm for esters.
π → π* Transition: This transition involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This is a higher energy transition and occurs at a shorter wavelength, generally below 200 nm.
The presence of the trichloromethyl group can slightly influence the position of these absorption maxima due to its electron-withdrawing inductive effect. However, since this compound lacks extensive conjugation, its UV-Vis spectrum is expected to be relatively simple, with absorptions occurring in the ultraviolet region rather than the visible spectrum. youtube.com The intensity and exact wavelength of these absorptions provide information about the electronic environment of the ester group.
Table 2: Typical Electronic Transitions for the Ester Chromophore in this compound
| Electronic Transition | Involved Orbitals | Approximate Wavelength (λmax) |
|---|---|---|
| n → π* | Non-bonding (O) to π* (C=O) | ~205-210 nm |
Advanced Quantitative Chemical Methods for Precise Measurement
Precise measurement of this compound concentrations is essential in various research and industrial applications. Advanced quantitative methods typically rely on chromatographic separation followed by sensitive detection.
Gas Chromatography (GC): Given the volatility and thermal stability of this compound, Gas Chromatography is a highly suitable technique for its quantification. chemijournal.com A sample containing the analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
Detection: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds, providing a response proportional to the mass of carbon. For higher selectivity and sensitivity, a Mass Spectrometer (MS) can be used as a detector (GC-MS).
Quantification: Quantification is achieved by creating a calibration curve from standards of known this compound concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be adapted for the analysis of this compound. ox.ac.uk
Separation Mode: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, would be the method of choice due to the non-polar nature of the long tetradecyl chain.
Detection: A UV detector set to the λmax of the ester's carbonyl group can be used. nih.gov More advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) offer greater sensitivity and universality, especially since the chromophore in this compound is not particularly strong.
Hyphenated Techniques for Integrated Multi-Modal Analysis in Complex Matrices
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of target compounds in complex matrices like environmental or biological samples. ajrconline.orgnih.gov These integrated systems provide both separation and identification in a single analysis, enhancing specificity and reducing analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful and widely used hyphenated techniques for the analysis of volatile and semi-volatile compounds. chemijournal.com
Process: The gas chromatograph separates this compound from other components in the sample mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
Advantages: GC-MS provides a "chemical fingerprint" in the form of a mass spectrum, which allows for highly confident identification of the compound by comparing it to a spectral library. nih.gov It also offers excellent sensitivity for quantification, often at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. ox.ac.uk
Process: After separation on an LC column, the eluent is introduced into an ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) that generates ions from the analyte before they enter the mass spectrometer.
Advantages: LC-MS is particularly useful for less volatile or thermally labile compounds. It provides high sensitivity and specificity, enabling the analysis of this compound in complex mixtures where matrix effects could interfere with other detectors. ox.ac.uknih.gov Tandem MS (LC-MS/MS) can be employed for even greater selectivity and structural confirmation. nih.gov
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages |
|---|---|---|---|
| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio | High resolution, excellent for volatile compounds, established libraries. |
**theoretical and Computational Studies of Tetradecyl Trichloroacetate**
Quantum Mechanical Calculations of Electronic Structure and Intrinsic Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule from first principles. northwestern.eduresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govmdpi.com For a molecule like tetradecyl trichloroacetate (B1195264), DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
Table 1: Illustrative Frontier Molecular Orbital Energies Calculated by DFT for a Series of Alkyl Trichloroacetates This table presents hypothetical data based on general principles of electronic structure for illustrative purposes, as specific data for this homologous series is not available in the literature.
| Alkyl Chain | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Methyl | -7.5 | -1.2 | 6.3 |
| Ethyl | -7.4 | -1.3 | 6.1 |
| Propyl | -7.3 | -1.3 | 6.0 |
| Butyl | -7.2 | -1.4 | 5.8 |
| Tetradecyl (Estimated) | -6.8 | -1.5 | 5.3 |
Ab initio methods are another class of quantum chemical calculations that derive results directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods are often more computationally intensive than DFT but can provide highly accurate results. They are particularly useful for characterizing reaction paths and identifying the precise geometry of transition states.
For a reaction involving tetradecyl trichloroacetate, such as its hydrolysis or reaction with a nucleophile, ab initio calculations could be employed to follow the Intrinsic Reaction Coordinate (IRC). This analysis maps the lowest energy path connecting reactants to products through the transition state, providing a detailed picture of the bond-breaking and bond-forming processes. Studies on the hydrolysis of other esters have used these methods to understand the role of water molecules in the transition state. mdpi.com For this compound, such studies would likely reveal a tetrahedral intermediate, a common feature in acyl substitution reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The long, flexible tetradecyl chain of this compound makes it conformationally complex. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. scholaris.caacs.org MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic forces.
By simulating this compound in a given environment (e.g., in a vacuum, a solvent, or on a surface), researchers can observe how the long alkyl chain folds and moves. This is crucial for understanding how the molecule presents its reactive trichloroacetate headgroup for interaction. The simulations can identify the most stable, low-energy conformations and the energy barriers between different conformational states. scholaris.ca Studies on other long-chain molecules, such as those used in lubricants, have shown that the chain's conformation significantly affects the molecule's physical properties and interactions with surfaces. mdpi.com
MD simulations are also invaluable for studying intermolecular interactions. For instance, simulations could model how multiple this compound molecules aggregate or how they interact with solvent molecules. This provides insight into properties like solubility and how the molecule behaves in a condensed phase.
Computational Prediction of Reaction Mechanisms and Catalytic Cycles
Computational chemistry is instrumental in predicting and elucidating reaction mechanisms. scielo.brsmu.edu For this compound, theoretical models can be used to investigate various potential reaction pathways, for example, in its decomposition or its reaction with other chemical species. By calculating the energy barriers for each potential step, the most likely mechanism can be identified.
For instance, in a potential catalytic cycle involving this compound, computational methods could be used to model the interaction of the molecule with a catalyst. The calculations would help in understanding how the catalyst activates the substrate, the structure of the catalytic intermediates, and the energy profile of the entire cycle. While no specific catalytic applications of this compound are documented in the literature, the computational approaches used to study catalysis in other ester systems would be directly applicable. rsc.org
Structure-Reactivity Relationship (SAR) Studies in Mechanistic Organic Chemistry
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity or biological activity. nih.govpatsnap.com Computational methods play a key role in modern SAR by allowing for the calculation of various molecular descriptors that can be correlated with observed reactivity.
For a series of related compounds, such as alkyl trichloroacetates with varying alkyl chain lengths, computational SAR could be used to understand how properties like steric hindrance and electronic effects influence reactivity. For example, by calculating descriptors such as the electrostatic potential at the carbonyl carbon or the steric bulk of the alkyl group, a quantitative model could be developed to predict the reaction rates for hydrolysis across the series. While experimental data on such a series is scarce, computational studies could provide valuable predictive insights.
Solvation Effects on Molecular Properties and Chemical Reactivity
The properties and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Computational solvation models are used to account for these effects. researchgate.netq-chem.com These models can be broadly categorized into explicit and implicit models.
Explicit solvent models involve simulating a number of individual solvent molecules around the solute (this compound). This approach, often used in MD simulations, can capture specific solute-solvent interactions like hydrogen bonding.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. q-chem.com This is a computationally efficient way to account for the bulk electrostatic effects of the solvent. For this compound, such models could predict how its reactivity changes in solvents of different polarities. For example, the rate of a reaction involving charged intermediates is often highly dependent on the solvent's ability to stabilize those charges, a factor that can be effectively modeled computationally.
**applications and Research Utility of Tetradecyl Trichloroacetate in Specialized Scientific Fields**
Role in Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) methods are crucial for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. While various initiators and chain transfer agents are employed in these processes, specific studies on tetradecyl trichloroacetate's utility are not readily found.
Atom Transfer Radical Polymerization (ATRP) Initiation Efficiency and Mechanism
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that commonly employs an alkyl halide initiator in conjunction with a transition-metal complex catalyst. cmu.edumdpi.com The initiator's structure is critical to the efficiency and control of the polymerization. While compounds with a carbon-halogen bond are fundamental to ATRP initiation, there is no specific research available that details the use or efficiency of tetradecyl trichloroacetate (B1195264) as an initiator for ATRP. The reactivity of the carbon-chlorine bonds in the trichloroacetate group could theoretically allow it to function as an initiator, but studies to confirm this and determine its efficiency, mechanism, and the level of control it could provide over the polymerization of various monomers have not been published.
Potential as a Precursor in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another major CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. These CTAs are key to achieving control over the final polymer structure. A precursor to a RAFT agent would be a compound that can be chemically modified to form an active CTA. nih.govnih.gov There is no available scientific literature describing a synthetic pathway where this compound serves as a precursor for the synthesis of a RAFT agent. The chemical structure of this compound does not lend itself to the typical synthetic routes used to create the thiocarbonylthio functionality essential for RAFT agents.
Contributions to Ring-Opening Polymerization (ROP) Systems
Ring-Opening Polymerization (ROP) is a method used to produce a variety of polymers from cyclic monomers, including polyesters and polysiloxanes. nih.govnih.gov This process can be initiated by cationic, anionic, or organometallic species. nih.govnih.gov A thorough review of the scientific literature reveals no studies or reports on the use of this compound as an initiator, catalyst, or any other contributing component in Ring-Opening Polymerization systems.
Contributions to Mechanistic Organic Synthesis as a Unique Reagent or Catalyst
The unique structural features of certain molecules can allow them to act as specialized reagents or catalysts in organic synthesis. However, the utility of this compound in such roles has not been documented in peer-reviewed research.
Specific Esterification Reactions with Challenging Substrates
Esterification is a fundamental reaction in organic chemistry. While trichloroacetic acid and its derivatives can be involved in esterification processes, often under specific catalytic conditions, there is no literature available that describes the use of this compound as a reagent for the esterification of challenging substrates. google.comgoogle.com Its potential as a trichloroacetylating agent or as a catalyst for such reactions remains unexplored in the context of published research.
Development of Advanced Materials with Precisely Tuned Architectural Properties
The dual characteristics of this compound—a long aliphatic chain and a reactive ester group—make it a candidate for the development of advanced materials with tailored properties.
The modification of surfaces to control properties such as wettability, adhesion, and biocompatibility is a cornerstone of materials science. Long-chain fatty acid esters are known to impart hydrophobicity to surfaces. For instance, the esterification of cellulose with long-chain fatty acids significantly increases the hydrophobicity of the resulting films, a desirable property for packaging materials nih.govtandfonline.com. The contact angle of cellulose ester films has been shown to increase with the length of the fatty acid chain, with esters of C16 and C18 fatty acids exhibiting hydrophobic characteristics nih.gov.
While direct studies on the use of this compound for surface modification are not prevalent in the literature, its long C14 alkyl chain suggests its potential for creating hydrophobic surfaces. A monolayer of this compound on a hydrophilic substrate would be expected to orient with the tetradecyl chains exposed, thereby lowering the surface energy and increasing the water contact angle. Furthermore, the trichloroacetate group offers a potential site for subsequent chemical reactions, allowing for further functionalization of the surface.
Functional polymers, which have reactive groups along their chains or at their ends, are crucial for a wide range of applications, from drug delivery to advanced coatings. The synthesis of such polymers often involves the use of monomers with specific functional groups or the post-polymerization modification of a pre-existing polymer.
Esters of trichloroacetic acid have been explored for their utility in polymer science. For example, some trichloroacetate esters can act as plasticizers in resins, enhancing their flexibility. The trichloromethyl group, in particular, is a focus of interest in synthetic chemistry for its ability to be incorporated into complex molecules rsc.org.
In the context of functional polymeric architectures, this compound could be envisioned to play a role in several ways. The trichloroacetate group is a good leaving group, which suggests its potential use in initiating certain types of polymerization reactions. Alternatively, polymers could be synthesized with pendant this compound groups, which could then be subjected to post-polymerization modification. For example, the ester could be hydrolyzed to create a carboxylic acid-functionalized polymer, or it could be reacted with nucleophiles to attach other functional moieties. The synthesis of functional biodegradable polymers has been demonstrated through the combination of ring-opening polymerization and post-polymerization modification, highlighting the versatility of such approaches suda.edu.cn.
Investigations in Environmental Chemistry Research: Fate and Transformation Processes
The environmental fate of synthetic chemicals is of paramount importance. For this compound, its environmental persistence and degradation pathways would be influenced by both the long alkyl chain and the chlorinated ester group.
Abiotic degradation refers to the breakdown of a chemical without the involvement of living organisms. For chlorinated compounds, a key abiotic degradation pathway is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can be mediated by minerals in the environment nih.govresearchgate.net. While the abiotic degradation of chlorinated ethenes and ethanes has been studied, specific data on long-chain chloroacetate esters is scarce researchgate.netsaskoer.ca. It is plausible that the carbon-chlorine bonds in the trichloroacetate moiety of this compound could undergo slow reductive dechlorination under anaerobic conditions.
Another potential abiotic degradation pathway is hydrolysis of the ester bond. The hydrolysis of esters can be catalyzed by acids or bases saskoer.ca. In the environment, this could lead to the formation of tetradecanol (B45765) and trichloroacetic acid. The rate of this reaction would be dependent on the pH and temperature of the surrounding environment.
Biotransformation, or the degradation of chemicals by microorganisms, is a major pathway for the removal of organic pollutants from the environment. It is highly likely that this compound is susceptible to microbial degradation. The biotransformation would likely proceed in a stepwise manner, involving the cleavage of the ester bond and the degradation of the resulting products.
The initial step in the biodegradation of many esters is the hydrolysis of the ester linkage by esterase enzymes, which are ubiquitous in microorganisms nih.govsysu.edu.cn. This would break down this compound into tetradecanol and trichloroacetic acid. Both of these products are then likely to be further metabolized. Long-chain alcohols like tetradecanol can be oxidized by microbial alcohol dehydrogenases to the corresponding fatty acid, which can then be degraded via β-oxidation. Trichloroacetic acid, a known xenobiotic, has been shown to be degraded by various bacteria through the action of dehalogenase enzymes, which catalyze the cleavage of the carbon-chlorine bonds nih.gov.
A proposed biotransformation pathway for this compound in an isolated microbial system is presented in the table below.
| Step | Transformation | Enzyme Class |
| 1 | This compound → Tetradecanol + Trichloroacetic acid | Esterase |
| 2a | Tetradecanol → Tetradecanoic acid | Alcohol Dehydrogenase |
| 2b | Trichloroacetic acid → Dichloroacetic acid → ... | Dehalogenase |
| 3 | Tetradecanoic acid → Acetyl-CoA | β-oxidation pathway |
This mechanistic focus suggests that complete mineralization of this compound by a microbial consortium containing organisms with both esterase and dehalogenase activities is feasible.
Utilization as a Model Compound for Long-Chain Ester Reactivity and Interfacial Phenomena Studies
Model compounds with well-defined structures are invaluable in chemical research for elucidating reaction mechanisms and understanding complex phenomena. This compound, with its distinct polar head and non-polar tail, is a suitable candidate for a model compound in several areas of study.
The long, unbranched tetradecyl chain provides a simple, well-defined hydrophobic domain, while the trichloroacetate group offers a reactive and spectroscopically distinguishable polar head. This amphiphilic structure makes it a potentially excellent model for studying interfacial phenomena, such as the behavior of molecules at oil-water interfaces, the formation and stability of emulsions, and the structure of self-assembled monolayers rpi.edu. The study of such phenomena is critical in fields ranging from materials science to biology.
Furthermore, the trichloroacetate ester group is known to be reactive. The electron-withdrawing chlorine atoms make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This makes this compound a potential model substrate for studying the kinetics and mechanisms of ester hydrolysis and other nucleophilic acyl substitution reactions libretexts.orglibretexts.org. By systematically varying the reaction conditions and the nucleophile, detailed insights into the factors that govern the reactivity of long-chain esters can be obtained.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₉Cl₃O₂ |
| Molecular Weight | 359.76 g/mol |
| IUPAC Name | tetradecyl 2,2,2-trichloroacetate |
| CAS Number | 74339-52-9 |
| Computed XLogP3 | 8.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 14 |
| Exact Mass | 358.123313 g/mol |
| Monoisotopic Mass | 358.123313 g/mol |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 21 |
| Complexity | 252 |
Data sourced from PubChem CID 522534 nih.gov
Future Directions and Emerging Research Avenues for Tetradecyl Trichloroacetate
The exploration of tetradecyl trichloroacetate (B1195264) and compounds with similar long-chain ester structures is entering a new phase, driven by advancements in synthetic chemistry, materials science, and computational technologies. Future research is poised to unlock novel applications and more efficient production methods, moving beyond classical synthetic approaches. The convergence of sustainable chemistry, nanotechnology, artificial intelligence, and high-throughput automation presents a fertile ground for innovation. These emerging avenues promise to redefine the synthesis and application of tetradecyl trichloroacetate, paving the way for its use in advanced materials and optimized chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
